molecular formula C9H10O3 B1305846 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol CAS No. 39270-39-8

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Cat. No. B1305846
CAS RN: 39270-39-8
M. Wt: 166.17 g/mol
InChI Key: FFLHNBGNAWYMRH-UHFFFAOYSA-N
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Description

The compound 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a derivative of 1,4-benzodioxin, which is a heterocyclic compound consisting of a benzene ring fused to a dioxin ring. The specific structure of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol indicates the presence of a methanol group at the sixth position of the 1,4-benzodioxin framework. This compound is of interest due to its potential as a key synthetic intermediate in the preparation of various therapeutically relevant compounds.

Synthesis Analysis

The synthesis of 1,4-benzodioxin derivatives, such as 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, can be achieved through the dehydration of 2-hydroxy compounds under suitable conditions . The preparation of 2-methyl and 2-phenyl derivatives of 1,4-benzodioxin has been reported, which suggests that modifications at the 2-position of the benzodioxin ring are feasible and can be extended to other substituents like the methanol group . Additionally, the synthesis of 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins from 2-substituted-2-hydroxy-2,3-dihydro-1,4-benzodioxins has been described, which involves Lewis acid-mediated nucleophilic substitution reactions or cyclization of suitable hydroxyphenols .

Molecular Structure Analysis

The molecular structure of 1,4-benzodioxin derivatives has been confirmed through various analytical techniques, including UV, PMR, and IR spectroscopy, as well as by hydrogenation experiments . These methods help to authenticate the structure and confirm the presence of the dioxin ring and the substituents attached to it. The existence of 2-hydroxy-1,4-benzodioxans as cyclic ethers rather than their open-chain carbonyl tautomers has also been established, which is relevant for understanding the structural properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol .

Chemical Reactions Analysis

The reactivity of 1,4-benzodioxin derivatives can be explored through their interactions with nucleophilic amines. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides react with nucleophiles to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives . These reactions typically occur in a basic environment, which facilitates the process and can lead to the formation of compounds with potential therapeutic applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol are not detailed in the provided papers, the general properties of 1,4-benzodioxin derivatives can be inferred. These compounds are likely to exhibit characteristics typical of aromatic ethers, such as stability and the ability to participate in various chemical reactions. The presence of the methanol group may also impart additional properties, such as increased polarity and the potential for hydrogen bonding, which could affect solubility and reactivity.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHNBGNAWYMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192521
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

CAS RN

39270-39-8
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
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Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
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Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
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Record name 2,3-dihydro-1,4-benzodioxin-6-methanol
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Synthesis routes and methods I

Procedure details

To a suspension of LAH (2.8 g, 74 mmol) in THF (20 mL) was added dropwise a solution of 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid ethyl ester (15 g, 72 mmol) in THF (10 mL) at 0° C. under N2. The mixture was stirred at room temperature for 1 h and then quenched carefully with addition of water (2.8 mL) and NaOH (10%, 28 mL) with cooling. The precipitated solid was filtered off and the filtrate was evaporated to dryness to obtain (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol (10.6 g). 1H NMR (300 MHz, DMSO-d6) δ 6.73-6.78 (m, 3H), 5.02 (t, J=5.7 Hz, 1H), 4.34 (d, J=6.0 Hz, 2H), 4.17-4.20 (m, 4H).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3-Dihydro-benzo[1,4]dioxine-6-carbaldehyde [RN 29668-44-8] (3.04 g, 18.54 mmol) was dissolved in ethanol (100 mL) and cooled to 0° C. To the resulting solution was added sodium borohydride (1.41 g, 37.07 mmol). The resulting slurry was stirred at room temperature for 1 hour and then quenched with water (10 mL) before being concentrated to dryness under reduced pressure. The residue was partitioned between a 5% aqueous solution of sodium hydrogen carbonate (20 mL) and dichloromethane (2×50 mL). The organic phases were combined and dried over magnesium sulfate then evaporated under reduced pressure to provide and oil which was purified on silica gel using a dichloromethane and methanol solvent gradient. This provided the desired product as a colourless oil (3.00 g, 97%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Yield
97%

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